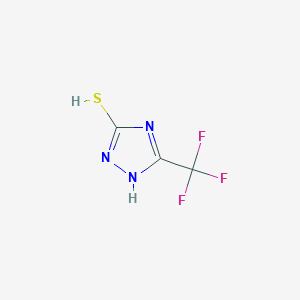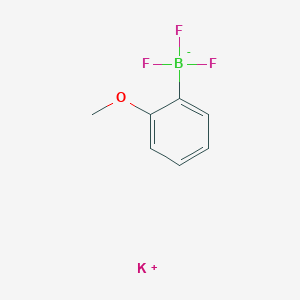
potassium;trifluoro-(4-methylnaphthalen-1-yl)boranuide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Potassium (4-methyl-1-naphthalene)trifluoroborate can be synthesized through the reaction of 4-methyl-1-naphthalene with boron trifluoride in the presence of a potassium source. The reaction typically involves the use of an inert atmosphere and anhydrous conditions to prevent the hydrolysis of boron trifluoride. The reaction is carried out at low temperatures to ensure the stability of the trifluoroborate complex.
Industrial Production Methods
Industrial production of Potassium (4-methyl-1-naphthalene)trifluoroborate follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to optimize yield and purity. The final product is purified through recrystallization or other suitable purification techniques to achieve the desired quality for research applications.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium (4-methyl-1-naphthalene)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoroborate group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The methyl group on the naphthalene ring can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: The naphthalene ring can undergo reduction reactions to form dihydronaphthalene derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Substituted naphthalene derivatives with various functional groups.
Oxidation Reactions: Alcohols, aldehydes, or carboxylic acids depending on the extent of oxidation.
Reduction Reactions: Dihydronaphthalene derivatives.
Applications De Recherche Scientifique
Potassium (4-methyl-1-naphthalene)trifluoroborate is widely used in scientific research, particularly in the field of proteomics. Its applications include:
Biology: Employed in the study of protein-ligand interactions and the development of new biochemical assays.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of boron-containing pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Potassium (4-methyl-1-naphthalene)trifluoroborate involves the interaction of the trifluoroborate group with various molecular targets. The trifluoroborate group can act as a Lewis acid, forming stable complexes with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and other proteins, leading to changes in biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Potassium (4-methyl-1-naphthalene)trifluoroborate: Similar compounds include other trifluoroborate derivatives such as Potassium (4-methyl-2-naphthalene)trifluoroborate and Potassium (4-methyl-3-naphthalene)trifluoroborate.
Boron-containing Compounds: Other boron-containing compounds like boronic acids and boronate esters share similar chemical properties and reactivity.
Uniqueness
Potassium (4-methyl-1-naphthalene)trifluoroborate is unique due to its specific structure, which combines the naphthalene ring with a trifluoroborate group. This combination imparts unique chemical and physical properties, making it a valuable reagent in various research applications. Its stability and reactivity under different conditions also distinguish it from other similar compounds.
Propriétés
IUPAC Name |
potassium;trifluoro-(4-methylnaphthalen-1-yl)boranuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BF3.K/c1-8-6-7-11(12(13,14)15)10-5-3-2-4-9(8)10;/h2-7H,1H3;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZIUPDNTOPJMOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C2=CC=CC=C12)C)(F)(F)F.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](C1=CC=C(C2=CC=CC=C12)C)(F)(F)F.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BF3K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![potassium;trifluoro-[4-(trifluoromethyl)phenyl]boranuide](/img/structure/B7768127.png)








